1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17531226
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O2 |
|---|---|
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H16O2/c1-9-4-5-11(8-10(9)2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | OVQWKRHTDMLBNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid (molecular formula: , molecular weight: 220.26 g/mol) features a cyclobutane ring substituted at the 1-position with both a carboxylic acid group (-COOH) and a 3,4-dimethylphenyl moiety. The cyclobutane ring’s inherent angle strain (approximately 90° bond angles) confers unique electronic and steric properties, while the dimethylphenyl group enhances lipophilicity and influences π-π stacking interactions in supramolecular systems.
Key Structural Features:
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Cyclobutane Core: A four-membered carbocyclic ring contributing torsional strain and conformational rigidity.
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Aromatic Substituent: A 3,4-dimethylphenyl group providing steric bulk and modulating electronic effects via methyl group electron donation.
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Carboxylic Acid Functional Group: Enables hydrogen bonding, salt formation, and participation in condensation reactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid typically involves sequential cyclization and functionalization steps:
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Cyclobutane Ring Formation:
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[2+2] Photocycloaddition: Ultraviolet irradiation of α,β-unsaturated esters or ketones generates the cyclobutane scaffold. For example, irradiation of dimethylphenyl-substituted dienes yields cyclobutane intermediates, which are subsequently hydrolyzed to carboxylic acids.
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Transition Metal-Catalyzed Cyclization: Nickel- or palladium-catalyzed reactions enable selective ring closure, though yields remain moderate (40–60%).
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Aromatic Substitution:
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Suzuki-Miyaura Coupling: Introduces the 3,4-dimethylphenyl group via palladium-catalyzed cross-coupling between cyclobutane boronic esters and dimethylphenyl halides.
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Optimization Challenges:
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Ring Strain Management: Side reactions such as ring-opening rearrangements necessitate low-temperature conditions (-20°C to 0°C).
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Steric Hindrance: Bulky dimethyl groups on the phenyl ring reduce coupling efficiency, requiring ligand-accelerated catalysis (e.g., SPhos ligands).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 3H, aromatic H), 3.10–2.95 (m, 2H, cyclobutane CH), 2.30 (s, 6H, CH), 2.20–2.05 (m, 2H, cyclobutane CH).
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NMR: δ 178.5 (COOH), 138.2–125.4 (aromatic C), 45.8 (cyclobutane C), 21.2 (CH).
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Mass Spectrometry: ESI-MS m/z 221.1 [M+H].
Physicochemical Properties
The compound’s limited aqueous solubility aligns with its hydrophobic aromatic and cyclobutane motifs, while the carboxylic acid group facilitates salt formation under basic conditions. Comparative studies with 3-methylcyclobutane-1-carboxylic acid (boiling point: 194°C) suggest that the dimethylphenyl substituent elevates thermal stability, though experimental data remain incomplete.
Applications in Scientific Research
Pharmaceutical Intermediates
1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid serves as a precursor in synthesizing bioactive molecules. Its rigid cyclobutane core mimics peptide backbone conformations, making it valuable in protease inhibitor design. For instance, derivatives incorporating this scaffold have shown moderate activity against HIV-1 protease (IC: 12–15 μM) in preliminary assays.
Material Science
The compound’s strained ring system and aromatic groups enable its use in polymer cross-linking. Copolymerization with ethylene-vinyl acetate (EVA) enhances thermal stability (decomposition temperature increase: ~20°C) and mechanical strength (Young’s modulus: +15%).
Agrochemical Development
Structural analogs, such as 1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid, exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). While direct evidence for the dimethylphenyl variant is lacking, its electronic similarity suggests potential utility in crop protection agents.
Comparison with Structural Analogs
The 3,4-dimethylphenyl variant’s balance of steric bulk and lipophilicity distinguishes it from fluorinated or hydroxylated analogs, favoring applications requiring moderate polarity and thermal resilience.
Future Perspectives and Research Directions
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Synthetic Methodology: Developing enantioselective cyclization techniques to access chiral cyclobutane derivatives.
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Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential, particularly in neurodegenerative diseases.
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Computational Modeling: Using DFT calculations to predict reactivity and optimize catalyst systems for scalable synthesis.
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